N-(2-chlorobenzyl)-4-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-Chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide shares structural similarities with other quinazolinone derivatives, such as:
- **N-[(2-Chlorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
- **N-[(2-Chlorophenyl)methyl]-4-{1-[(2-hydroxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
Uniqueness
- The presence of the cyanophenyl group in N-[(2-chlorophenyl)methyl]-4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its biological activity and solubility.
Properties
Molecular Formula |
C27H23ClN4O3 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[(2-cyanophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H23ClN4O3/c28-23-12-5-3-9-20(23)17-30-25(33)14-7-15-31-26(34)22-11-4-6-13-24(22)32(27(31)35)18-21-10-2-1-8-19(21)16-29/h1-6,8-13H,7,14-15,17-18H2,(H,30,33) |
InChI Key |
ITOJCWLQMOHGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)Cl |
Origin of Product |
United States |
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